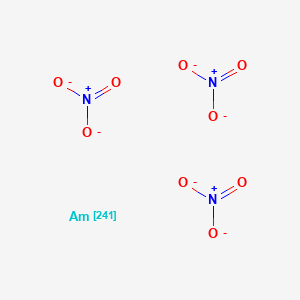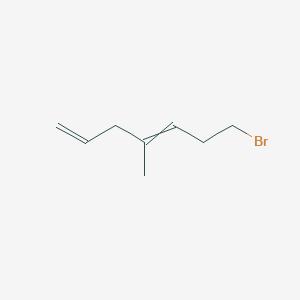
7-Bromo-4-methylhepta-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methylhepta-1,4-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within its carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two carbon-carbon double bonds. The presence of the bromine atom and the specific positioning of the double bonds contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methylhepta-1,4-diene can be achieved through various methods. One common approach involves the bromination of 4-methylhepta-1,4-diene. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can contribute to the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methylhepta-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl), leading to the formation of dihalides and halogenated alkenes.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) as the solvent.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Dihalides: Formed through electrophilic addition of halogens.
Epoxides and Diols: Resulting from oxidation reactions.
Substituted Alkenes: Produced via nucleophilic substitution reactions.
Scientific Research Applications
7-Bromo-4-methylhepta-1,4-diene has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methylhepta-1,4-diene involves its reactivity with various chemical species. The presence of the bromine atom and the conjugated diene system allows it to participate in electrophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
4-Methylhepta-1,4-diene: Lacks the bromine atom, resulting in different reactivity and chemical properties.
7-Chloro-4-methylhepta-1,4-diene:
1,4-Hexadiene: A simpler diene with a shorter carbon chain and different substitution pattern.
Uniqueness
7-Bromo-4-methylhepta-1,4-diene is unique due to the presence of both the bromine atom and the conjugated diene system. This combination imparts specific reactivity and allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
40518-57-8 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
7-bromo-4-methylhepta-1,4-diene |
InChI |
InChI=1S/C8H13Br/c1-3-5-8(2)6-4-7-9/h3,6H,1,4-5,7H2,2H3 |
InChI Key |
OCIXYRMEGIVSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCBr)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
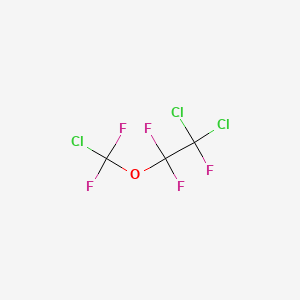
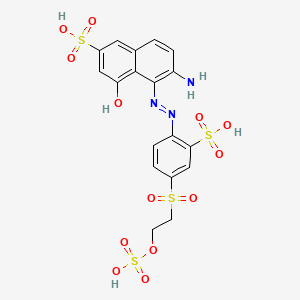
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)

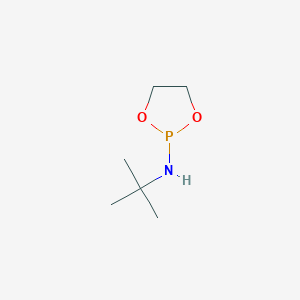
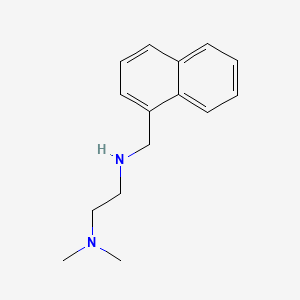
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)

